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Furfuryl propyl disulfide

Food Safety Regulatory Compliance Flavoring Agent

Furfuryl propyl disulfide (CAS 252736-36-0) is an organosulfur compound belonging to the heteroaromatic class, characterized by a furan ring linked to a propyl group via a disulfide bridge. It is a colorless clear liquid with a molecular formula of C8H12OS2 and a molecular weight of 188.31 g/mol.

Molecular Formula C8H12OS2
Molecular Weight 188.3 g/mol
CAS No. 252736-36-0
Cat. No. B1339463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl propyl disulfide
CAS252736-36-0
Molecular FormulaC8H12OS2
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCCCSSCC1=CC=CO1
InChIInChI=1S/C8H12OS2/c1-2-6-10-11-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3
InChIKeyYCXWJNAAXGVFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Propyl Disulfide (CAS 252736-36-0): Key Specifications and Procurement Baseline


Furfuryl propyl disulfide (CAS 252736-36-0) is an organosulfur compound belonging to the heteroaromatic class, characterized by a furan ring linked to a propyl group via a disulfide bridge [1]. It is a colorless clear liquid with a molecular formula of C8H12OS2 and a molecular weight of 188.31 g/mol . The compound is recognized as a flavoring agent (FEMA 3979, JECFA 1079) and is included in the FDA's Substances Added to Food inventory [2][3]. Its primary industrial relevance lies in imparting complex savory, roasted, and alliaceous notes to food products [4].

Why Generic Substitution of Furfuryl Propyl Disulfide (252736-36-0) Is Not Viable for Flavor Applications


Direct substitution of furfuryl propyl disulfide with in-class analogs is not feasible due to quantifiable differences in physicochemical properties and regulatory status that critically impact application performance and compliance. Variations in alkyl chain length or substitution patterns on the furan ring among disulfide flavor compounds lead to markedly different sensory profiles [1]. For instance, the specific roasted, coffee-like, and meaty notes of furfuryl propyl disulfide, documented in its patent, are not replicated by furfuryl methyl disulfide or propyl 2-methyl-3-furyl disulfide [2]. Furthermore, each analog possesses a unique FEMA GRAS number, meaning that regulatory approval and usage levels are substance-specific and not interchangeable [3]. These factors necessitate procurement of the specific compound to ensure both organoleptic fidelity and regulatory adherence in final product formulations.

Furfuryl Propyl Disulfide (252736-36-0): Quantified Performance and Regulatory Differentiation for Procurement Decisions


Regulatory and Safety Clearance: GRAS Status and JECFA Evaluation

Furfuryl propyl disulfide is explicitly listed in the FDA's Substances Added to Food inventory and has been assigned FEMA GRAS number 3979, with its safety evaluation confirmed by JECFA (No. 1079) as having 'No safety concern at current levels of intake' [1][2]. This contrasts with some analogs, like propyl 2-methyl-3-furyl disulfide (FEMA 3607) or methyl furfuryl disulfide (FEMA 3362), which possess distinct regulatory identifiers and, consequently, may have different approved usage parameters and safety profiles [3].

Food Safety Regulatory Compliance Flavoring Agent

Physicochemical Differentiation: Boiling Point and Density vs. Methyl Furfuryl Disulfide

Furfuryl propyl disulfide exhibits a significantly higher boiling point (121-123 °C at 18 mmHg) compared to its methyl analog, methyl furfuryl disulfide (60-61 °C at 0.8 mmHg) . Additionally, furfuryl propyl disulfide has a lower density (1.134 g/mL) than methyl furfuryl disulfide (1.162 g/mL) . These differences in fundamental physical properties directly impact handling, distillation purification processes, and vapor pressure behavior during end-use applications.

Physical Chemistry Compound Purity Quality Control

Volatility Control in Applications: Vapor Pressure vs. Propyl 2-Methyl-3-Furyl Disulfide

Furfuryl propyl disulfide is characterized by an estimated vapor pressure of 0.0±0.5 mmHg at 25°C, indicating extremely low volatility . This is a defining characteristic that differentiates it from more volatile disulfide analogs and influences its persistence in complex food matrices during thermal processing. In contrast, propyl 2-methyl-3-furyl disulfide, while also a flavor compound, may exhibit different volatility due to the methyl substitution on the furan ring, though a direct comparative vapor pressure value was not identified in the accessed sources.

Flavor Chemistry Volatile Organic Compounds Sensory Science

Patent-Defined Unique Flavor Profile for Meat, Coffee, and Onion Applications

U.S. Patent US6824805B2 explicitly claims that furfuryl propyl disulfide imparts a unique, complex flavor profile described as roasted, sulfidic, alliaceous, coffee, meaty, chicken, metallic, burnt, onion-leek like, pungent, rubbery, sulfurous, cooked, sharp, and garlic [1]. This comprehensive sensory description is a direct result of its specific molecular structure and is not replicated by analogs like furfuryl disulfide (coffee/nutty) or propyl disulfide (simple onion/garlic) .

Sensory Analysis Flavor Chemistry Food Science

Furfuryl Propyl Disulfide (252736-36-0): High-Value Application Scenarios for Flavor and Fragrance Development


Formulation of 'Clean Label' Cooked Beef and Savory Meat Flavors

Furfuryl propyl disulfide is ideally suited for creating 'clean label' savory flavor systems that require an authentic cooked beef or roasted meat character. Its patent-protected, multifaceted flavor profile—encompassing roasted, meaty, sulfidic, and alliaceous notes—allows formulators to build complex, natural-tasting meat profiles with a single compound, reducing the need for multiple ingredients [1]. This is particularly valuable in plant-based meat alternatives, bouillons, and processed meat products where achieving genuine, hearty flavor is paramount.

Enhancement of Roasted Coffee and Burnt Sugar Notes in Beverages and Confectionery

In the beverage and confectionery sectors, furfuryl propyl disulfide is a strategic ingredient for boosting the perception of dark-roasted coffee, burnt sugar, and caramelized notes. Its low vapor pressure ensures these nuanced top-notes are retained through high-temperature processing, such as in coffee roasting or hard candy manufacturing, and are released gradually during consumption for a longer-lasting sensory experience .

Development of Complex Allium and Grilled Vegetable Flavor Bases

For savory applications focusing on onion, leek, and garlic flavors, furfuryl propyl disulfide provides a deeper, more complex alliaceous character compared to simple dialkyl disulfides. Its combination of onion-leek, garlic, and metallic nuances allows for the creation of premium, roasted garlic or grilled vegetable flavor bases for sauces, dressings, and snack seasonings, delivering a more authentic and less harsh sulfurous impact .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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